molecular formula C15H11ClN4O B2587139 1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1808839-61-3

1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2587139
CAS No.: 1808839-61-3
M. Wt: 298.73
InChI Key: MFFYWCSLPKUFNR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the 2-chlorophenyl group: This step involves the substitution reaction of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.

    Addition of the cyanomethyl group: This can be done through a nucleophilic substitution reaction using cyanomethyl anion.

    Attachment of the prop-2-yn-1-yl group: This step involves the alkylation of the nitrogen atom on the pyrazole ring with propargyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and prop-2-yn-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanomethyl substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(methyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-imidazole-4-carboxamide

Uniqueness

1-(2-chlorophenyl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the cyanomethyl and prop-2-yn-1-yl groups, which confer specific reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(cyanomethyl)-N-prop-2-ynylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c1-2-8-19(9-7-17)15(21)12-10-18-20(11-12)14-6-4-3-5-13(14)16/h1,3-6,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFYWCSLPKUFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CN(N=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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